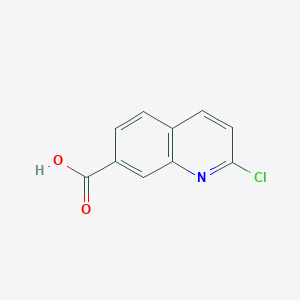

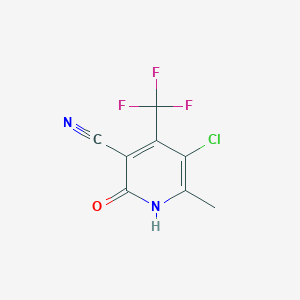

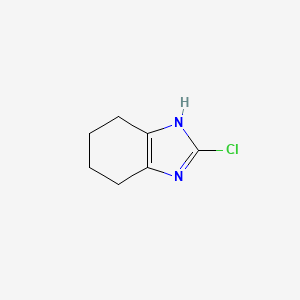

![molecular formula C15H14O2 B1415190 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181626-10-7](/img/structure/B1415190.png)

2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

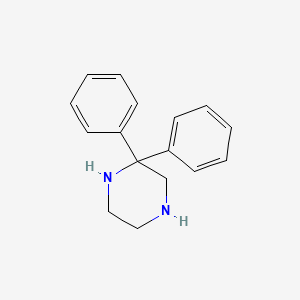

“2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid” is a complex organic compound. It is related to the class of compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Biphenyl compounds are known to undergo various chemical reactions. For instance, they can undergo Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .科学的研究の応用

Chemical Synthesis and Modification

The application of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in chemical synthesis is highlighted by its use in novel reagents for protecting carboxylic acids. Arai et al. (1998) described the synthesis and utilization of a novel reagent, which could be utilized for the protection of carboxylic acids, indicating potential applications in chemical synthesis and modifications (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Pharmaceutical Research

Biphenyl-based compounds, including derivatives of this compound, are significant in pharmaceutical research. Kwong et al. (2017) noted that these compounds are clinically important for the treatment of hypertension and inflammatory conditions, and many are under development for pharmaceutical uses (Kwong et al., 2017).

Supramolecular Chemistry

In the field of supramolecular chemistry, the study of tricarboxylic acid monolayers, including those related to this compound, has revealed interesting findings. Dienstmaier et al. (2010) explored the scalability of supramolecular networks, using compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene, a related compound, to yield two-dimensional nanoporous networks (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).

Luminescent Materials

Huang et al. (2016) focused on the use of biphenyl-3,5-dicarboxylic acid, a related compound, as a building block for synthesizing luminescent coordination polymers, indicating potential applications in the development of luminescent materials (Huang, Jiang, Xu, Kirillov, & Wu, 2016).

Analytical Chemistry

The compound has applications in analytical chemistry as well. Narita and Kitagawa (1989) synthesized highly sensitive fluorescence derivatization reagents for carboxylic acids, which could include derivatives of this compound, demonstrating its utility in sensitive and convenient fluorescence high-performance liquid chromatography methods (Narita & Kitagawa, 1989).

Crystallography

Research in crystallography also utilizes derivatives of this compound. Dobson and Gerkin (1999) studied the hydrogen bonding in biphenyl-2,2'-dicarboxylic acid, providing insights into the structural properties of such compounds (Dobson & Gerkin, 1999).

Safety and Hazards

The safety data sheet for biphenyl indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .

作用機序

Target of Action

The primary targets of 2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic Acid are currently under investigation. The compound is a member of the biphenyls and derivatives class of organic compounds , which suggests that it may interact with biological targets in a manner similar to other compounds in this class.

Mode of Action

It is known that biphenyl compounds often interact with their targets through electrophilic aromatic substitution reactions . This involves the compound forming a bond with its target, leading to changes in the target’s structure and function.

Biochemical Pathways

The compound may influence the flux of metabolites through these pathways, ensuring that the output of the pathways meets biological demand .

Pharmacokinetics

For instance, its relatively low molecular weight may facilitate absorption and distribution within the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic Acid. For instance, the compound’s solubility may be influenced by the polarity of its environment . Additionally, factors such as temperature and pH may affect the compound’s stability and its interactions with targets.

特性

IUPAC Name |

3-(2,5-dimethylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYDLDPPTUIJHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653590 |

Source

|

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181626-10-7 |

Source

|

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

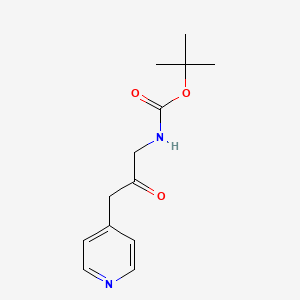

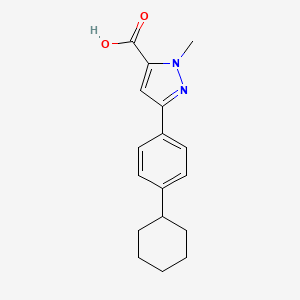

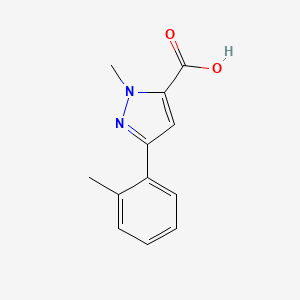

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)